molecular formula C31H25N5O8 B016130 Guanosine 2',3',5'-tribenzoate CAS No. 66048-53-1

Guanosine 2',3',5'-tribenzoate

Cat. No. B016130
CAS RN: 66048-53-1
M. Wt: 595.6 g/mol
InChI Key: WZRBAVDJTYIQBI-VBHAUSMQSA-N
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Description

Synthesis Analysis

The synthesis of guanosine derivatives, such as Guanosine 2',3',5'-tribenzoate, often involves the protection of hydroxyl groups to enable specific modifications at desired positions on the nucleoside. A common approach includes the use of protecting groups like benzoate for the hydroxyl functions, followed by subsequent chemical reactions tailored to introduce specific substituents or to modify the guanine base. For instance, Zhang et al. (2003) demonstrated an efficient synthesis of 3′-Amino-3′-deoxyguanosine from guanosine, highlighting a multistep process that could be analogous to the synthesis of Guanosine 2',3',5'-tribenzoate by modifying the hydroxyl groups with benzoate moieties (Zhang, Cui, & Zhang, 2003).

Molecular Structure Analysis

The molecular structure of guanosine derivatives plays a critical role in their reactivity and interaction with other molecules. The introduction of tribenzoate groups in Guanosine 2',3',5'-tribenzoate likely affects its base pairing capabilities, steric accessibility, and overall molecular conformation. Studies on guanosine and its derivatives, such as the work by Druyan and Sparagana (1976) on the structure of guanosine cyclic monophosphates, provide valuable insights into how modifications can influence nucleoside conformations and properties (Druyan & Sparagana, 1976).

Chemical Reactions and Properties

The chemical behavior of Guanosine 2',3',5'-tribenzoate, including its reactivity and interaction with other chemical entities, would be significantly influenced by the benzoate moieties. For example, the protection of hydroxyl groups as benzoates can alter the nucleoside's reactivity towards phosphorylation, glycosylation, and other nucleophilic substitutions. Engels (1979) investigated the reactivity of guanosine derivatives, providing a framework for understanding how such modifications might affect chemical reactions (Engels, 1979).

Physical Properties Analysis

The physical properties of Guanosine 2',3',5'-tribenzoate, such as solubility, melting point, and stability, are expected to differ from those of unmodified guanosine due to the presence of benzoate groups. These modifications can influence the compound's behavior in solution, its crystalline structure, and its interaction with solvents and biomolecules. Insights into the physical properties can be gleaned from studies on similar nucleoside derivatives.

Chemical Properties Analysis

The chemical properties of Guanosine 2',3',5'-tribenzoate, including acidity, basicity, and nucleophilicity, would be influenced by the electronic effects of the benzoate groups. These groups can affect the electron distribution across the molecule, altering its reactivity and interactions with acids, bases, and other reactants. Research on guanosine derivatives, such as the analysis by Connolly et al. (1982) on guanosine 5'-O-(1-thiotriphosphate) and its diastereomers, offers a comparative perspective on how such modifications might impact the chemical properties of Guanosine 2',3',5'-tribenzoate (Connolly, Romaniuk, & Eckstein, 1982).

Scientific Research Applications

Supramolecular Hydrogels

  • Application Summary : Guanosine and its derivatives have been used in the formation of supramolecular hydrogels . These hydrogels are cross-linked networks of hydrophilic polymer chains capable of imbibing large amounts of water .
  • Methods of Application : The properties of these hydrogels can be tuned by changing external stimuli, such as pH, temperature, ionic strength, or variation in concentration of their components . Guanosine and its derivatives self-assemble into various entangled networks via noncovalent interactions like hydrogen bonding and charge interactions .
  • Results or Outcomes : These hydrogels have profound implications in tissue engineering, controlled release of bioactive substances, sensing, catalysis, targeted drug delivery, and in optoelectronics .

Safety And Hazards

The specific safety and hazards associated with Guanosine 2’,3’,5’-tribenzoate are not mentioned in the search results.


Future Directions

The future directions for the research and application of Guanosine 2’,3’,5’-tribenzoate are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)/t21-,23-,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBAVDJTYIQBI-VBHAUSMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984513
Record name 2-Imino-9-(2,3,5-tri-O-benzoylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine 2',3',5'-tribenzoate

CAS RN

66048-53-1
Record name Guanosine, 2′,3′,5′-tribenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66048-53-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine 2',3',5'-tribenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-9-(2,3,5-tri-O-benzoylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
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Record name Guanosine 2',3',5'-tribenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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